molecular formula C12H18N2O4S B4411832 2-{4-[(butylamino)sulfonyl]phenoxy}acetamide

2-{4-[(butylamino)sulfonyl]phenoxy}acetamide

Cat. No.: B4411832
M. Wt: 286.35 g/mol
InChI Key: LCCHUGQDBXOXRB-UHFFFAOYSA-N
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Description

2-{4-[(Butylamino)sulfonyl]phenoxy}acetamide is an organic compound that features a phenoxyacetamide core with a butylamino sulfonyl substituent

Properties

IUPAC Name

2-[4-(butylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-3-8-14-19(16,17)11-6-4-10(5-7-11)18-9-12(13)15/h4-7,14H,2-3,8-9H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCHUGQDBXOXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(butylamino)sulfonyl]phenoxy}acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Core: This can be achieved by reacting 4-hydroxyacetophenone with chloroacetic acid in the presence of a base to form 4-(2-chloroacetyl)phenol.

    Introduction of the Butylamino Sulfonyl Group: The 4-(2-chloroacetyl)phenol is then reacted with butylamine and a sulfonyl chloride (such as methanesulfonyl chloride) to introduce the butylamino sulfonyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The phenoxyacetamide core can participate in nucleophilic substitution reactions, where the phenolic hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-{4-[(Butylamino)sulfonyl]phenoxy}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(butylamino)sulfonyl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes or receptors. The butylamino sulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, potentially inhibiting or modulating the activity of the target. The phenoxyacetamide core may also contribute to the binding affinity and specificity.

Comparison with Similar Compounds

  • 2-{4-[(sec-butylamino)sulfonyl]phenoxy}acetamide
  • 2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide
  • 2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-pyridinylmethyl)acetamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenoxyacetamide core. For example, sec-butyl and tert-butyl groups introduce different steric and electronic effects compared to the butyl group.
  • Unique Properties: 2-{4-[(butylamino)sulfonyl]phenoxy}acetamide may exhibit unique binding properties or reactivity due to the specific arrangement of its functional groups, making it distinct from its analogs.

This comprehensive overview highlights the significance and versatility of this compound in various scientific and industrial contexts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(butylamino)sulfonyl]phenoxy}acetamide
Reactant of Route 2
2-{4-[(butylamino)sulfonyl]phenoxy}acetamide

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